

Spectroscopic Profile of 5-Bromo-2-furoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-furoic acid

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An In-depth Analysis of NMR and IR Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromo-2-furoic acid**, a significant heterocyclic compound utilized in organic synthesis and as a building block in the development of pharmaceutical agents. The following sections present its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, complete with detailed experimental protocols and a visual representation of the analytical workflow. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Quantitative Spectroscopic Data

The structural elucidation of **5-Bromo-2-furoic acid** is critically supported by NMR and IR spectroscopy. The data presented herein has been compiled from established spectral databases and is organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following tables summarize the ^1H and ^{13}C NMR spectral data.

Table 1: ^1H NMR Spectroscopic Data for **5-Bromo-2-furoic acid**

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---------------------------------|--------------|--------------------------|------------|
| ~7.25 | d | ~3.6 | H-3 |
| ~6.55 | d | ~3.6 | H-4 |
| >10 (broad s) | s | - | -COOH |

Note: The exact chemical shift of the carboxylic acid proton (-COOH) can be highly variable and is dependent on factors such as solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data for **5-Bromo-2-furoic acid**

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------|
| ~158 | C-5 |
| ~148 | C-2 |
| ~122 | C-3 |
| ~115 | C-4 |
| ~160 | -COOH |

Note: The assignments are based on established data for furoic acid and substituted furan derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-Bromo-2-furoic acid** is characterized by the absorptions detailed in the table below.^[1]

Table 3: Key IR Absorption Bands for **5-Bromo-2-furoic acid**

| Wavenumber (cm ⁻¹) | Intensity | Vibrational Mode | Functional Group |
|--------------------------------|-----------|------------------|------------------|
| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |
| ~1700 | Strong | C=O stretch | Carboxylic Acid |
| ~1580 | Medium | C=C stretch | Furan Ring |
| ~1290 | Strong | C-O stretch | Carboxylic Acid |
| ~1020 | Medium | C-O-C stretch | Furan Ring |
| ~750 | Medium | C-Br stretch | Bromo-group |

Experimental Protocols

The following are generalized yet detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation: Approximately 10-20 mg of **5-Bromo-2-furoic acid** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

- ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- ¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required. The spectrum is generally acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A spectral width of around 220 ppm is standard.

IR Spectroscopy Protocol (KBr Pellet Method)

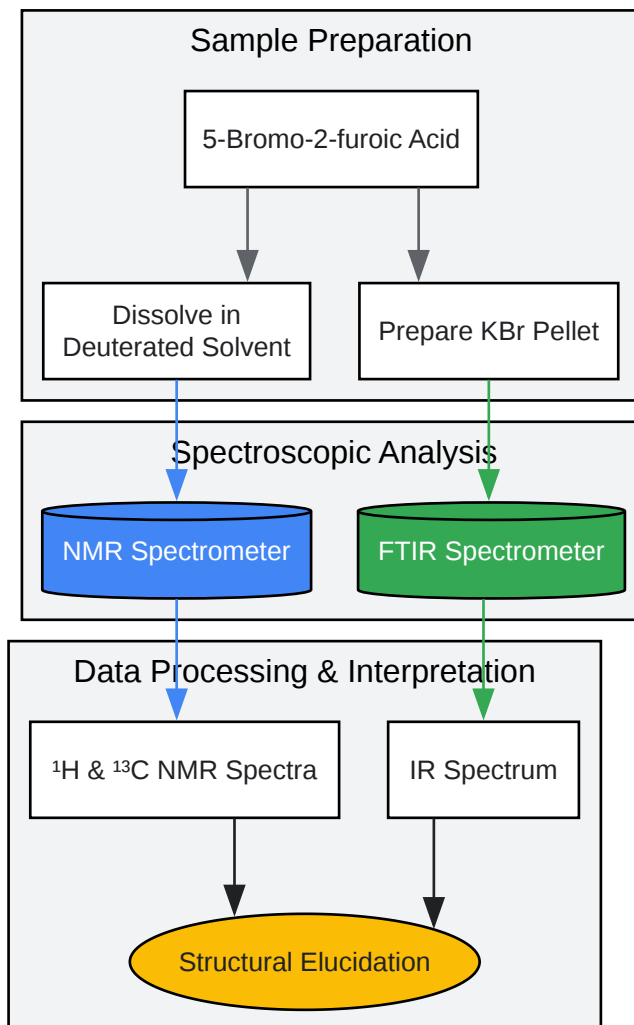
Sample Preparation: A small amount of **5-Bromo-2-furoic acid** (1-2 mg) is finely ground in an agate mortar with approximately 100-200 mg of dry potassium bromide (KBr) powder of spectroscopic grade. The homogenous mixture is then compressed in a die under high pressure (several tons) to form a thin, transparent pellet.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis. A background spectrum of a pure KBr pellet or the empty sample chamber is recorded first. The KBr pellet containing the sample is then placed in the spectrometer's sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} . The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Visualization of Spectroscopic Workflow

The logical flow from sample preparation to structural elucidation through spectroscopic analysis is a fundamental process in chemical research. The following diagram illustrates this general workflow.

General Workflow for Spectroscopic Analysis



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General workflow for spectroscopic analysis.

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References

- 1. 5-Bromofuroic acid [webbook.nist.gov]

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